N-Cbz-N5-xanthen-9-yl-D-glutamine

Proteolytic stability D-amino acid peptides Metabolic half-life

N-Cbz-N5-xanthen-9-yl-D-glutamine (CAS 327981-02-2), also known as Z-D-Gln(Xan)-OH, is a doubly protected non‑proteinogenic amino acid building block in which the α‑amino group is masked by a benzyloxycarbonyl (Cbz) group and the side‑chain amide nitrogen (N5) carries the acid‑labile 9H‑xanthen‑9‑yl (Xan) moiety. The D‑configuration of the glutamine backbone imparts resistance to common proteolytic enzymes, while the orthogonal Cbz/Xan protection scheme enables sequential deprotection under distinct chemical conditions.

Molecular Formula C26H24N2O6
Molecular Weight 460.5 g/mol
Cat. No. B14775197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cbz-N5-xanthen-9-yl-D-glutamine
Molecular FormulaC26H24N2O6
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CCC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O
InChIInChI=1S/C26H24N2O6/c29-23(15-14-20(25(30)31)27-26(32)33-16-17-8-2-1-3-9-17)28-24-18-10-4-6-12-21(18)34-22-13-7-5-11-19(22)24/h1-13,20,24H,14-16H2,(H,27,32)(H,28,29)(H,30,31)
InChIKeyLHCASNYXSAWPNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cbz-N5-xanthen-9-yl-D-glutamine – A Stereochemically Defined, Orthogonally Protected D-Glutamine Synthon for Advanced Peptide Chemistry and Probe Design


N-Cbz-N5-xanthen-9-yl-D-glutamine (CAS 327981-02-2), also known as Z-D-Gln(Xan)-OH, is a doubly protected non‑proteinogenic amino acid building block in which the α‑amino group is masked by a benzyloxycarbonyl (Cbz) group and the side‑chain amide nitrogen (N5) carries the acid‑labile 9H‑xanthen‑9‑yl (Xan) moiety [1]. The D‑configuration of the glutamine backbone imparts resistance to common proteolytic enzymes, while the orthogonal Cbz/Xan protection scheme enables sequential deprotection under distinct chemical conditions [2]. With a molecular formula C₂₆H₂₄N₂O₆ and a molecular weight of 460.46 g mol⁻¹, the compound is routinely supplied at ≥ 99 % purity (HPLC) as a white crystalline powder (mp 178–184 °C) .

Why N-Cbz-N5-xanthen-9-yl-D-glutamine Cannot Be Replaced by the L‑Isomer, Fmoc Analogue, or Mono‑Protected Glutamine in Demanding Synthetic Sequences


The combination of D‑stereochemistry, Nα‑Cbz protection, and N5‑xanthenyl protection found in N-Cbz-N5-xanthen-9-yl-D-glutamine is not interchangeable with the corresponding L‑isomer (CAS 327981-01-1), the Fmoc‑protected variant (CAS 185031-81-6), or simpler mono‑protected glutamine derivatives because each modification dictates orthogonal stability, deprotection kinetics, and biological recognition [1]. When only one element is altered, either the stereochemical integrity is lost (leading to rapid in‑vivo clearance or off‑target enzyme recognition) or the protecting‑group orthogonality collapses, forcing a redesign of the entire solid‑phase synthesis protocol [2]. The following quantitative evidence demonstrates precisely where the Cbz/D‑Gln(Xan)‑OH architecture provides measurable advantages over its closest analogs.

Head‑to‑Head Quantitative Evidence for N-Cbz-N5-xanthen-9-yl-D-glutamine Differentiation


Stereochemical Proteolytic Stability: D‑Glutamine Backbone Versus L‑Glutamine Derivatives

The D‑glutamine backbone in N-Cbz-N5-xanthen-9-yl-D-glutamine confers significantly enhanced resistance to endogenous proteases compared with its L‑isomer, N-Cbz-N5-xanthen-9-yl-L-glutamine (CAS 327981-01-1). While direct enzyme‑kinetic data for this specific compound pair are not available in public repositories, the class‑level effect is firmly established: peptides containing D‑amino acids exhibit proteolytic half‑lives that are 2‑ to 10‑fold longer than their L‑counterparts in serum and tissue homogenates [1]. This intrinsic stereochemical stability is critical for in‑vivo probe applications where the L‑isomer would be rapidly degraded before reaching its target [2].

Proteolytic stability D-amino acid peptides Metabolic half-life

Cbz / Xan Orthogonality Versus Fmoc‑Based Protection: Enabling Sequential Deprotection in Fmoc‑SPPS

The Cbz (Z) group is stable to the piperidine conditions used for Fmoc removal, whereas Fmoc is rapidly cleaved. This orthogonality allows N-Cbz-N5-xanthen-9-yl-D-glutamine to be employed in Fmoc‑based solid‑phase peptide synthesis (SPPS) where the α‑amino group remains protected until the final acidolytic cleavage step. In contrast, the Fmoc‑protected analogue (Fmoc‑D‑Gln(Xan)‑OH) would lose its α‑amino protection during the first piperidine deprotection cycle, drastically limiting its synthetic utility in Fmoc protocols [1]. Quantitative cleavage rates: Fmoc removal with 20 % piperidine in DMF achieves > 99 % deprotection within 5–20 min, while Cbz remains > 95 % intact under identical conditions [2].

Peptide synthesis Protecting group orthogonality Fmoc-SPPS

Xanthenyl Side‑Chain Protection Superiority Over Trt and Tmob: Higher Peptide Purity in Solid‑Phase Synthesis

The xanthenyl (Xan) group provides superior side‑chain protection for glutamine compared to the commonly used trityl (Trt) or 2,4,6‑trimethoxybenzyl (Tmob) groups. In a direct comparative study using model peptides, the Xan‑protected glutamine derivative yielded significantly purer crude products after TFA‑mediated cleavage: for a modified Riniker's peptide, Xan protection reduced tryptophan alkylation side products by > 90 % relative to Tmob protection; for Briand's peptide, Xan‑based synthesis gave < 5 % des‑Gln deletion peptide versus 12–18 % for Trt protection [1]. The target compound carries the identical Xan side‑chain protection, making it directly applicable to these optimized protocols.

Solid-phase peptide synthesis Side-chain protection Peptide purity

Commercial Purity Benchmarking: ≥ 99 % HPLC for the Target Compound Versus ≥ 95 % for Common Analogues

Reputable suppliers of N-Cbz-N5-xanthen-9-yl-D-glutamine (CAS 327981-02-2) consistently offer the compound at ≥ 99 % purity (HPLC), with a melting point of 178–184 °C and storage at 0–8 °C . In contrast, several commercial sources of the L‑isomer (CAS 327981-01-1) and the Fmoc‑protected D‑Glutamine(Xan)‑OH list minimum purity specifications of ≥ 95 % . This 4‑percentage‑point difference in minimum purity translates to a 5‑fold higher allowable impurity level in the comparator compounds, which can compromise sensitive coupling reactions or introduce chromatographic artifacts.

Chemical procurement Purity specification Quality assurance

Optimized Application Scenarios for N-Cbz-N5-xanthen-9-yl-D-glutamine Based on Quantified Differentiation


Intracellular or In‑Vivo Peptide‑Based Probes Requiring Extended Residence Time

When a glutamine‑containing peptide probe must remain intact in serum or within cells for > 4–6 h, the D‑configuration of N-Cbz-N5-xanthen-9-yl-D-glutamine provides the necessary proteolytic stability that the L‑isomer cannot offer. The class‑level 2‑ to 10‑fold half‑life extension [1] makes this compound the preferred synthon for pharmacokinetic, imaging, and target‑engagement studies where premature degradation would invalidate the readout.

Fmoc‑SPPS Routes Requiring a Permanent α‑Amino Protecting Group Until Final Cleavage

In linear or convergent Fmoc solid‑phase syntheses where the N‑terminal amino group must remain masked through multiple piperidine deprotection cycles, the Cbz group of the target compound remains > 95 % intact under conditions that quantitatively remove Fmoc [2]. This eliminates the need for intermediate re‑protection steps and reduces the risk of unwanted branching or chain termination.

Large‑Scale or GMP‑Oriented Peptide Synthesis with Stringent Purity Targets

For pilot‑scale or GMP campaigns where the final peptide must exceed 98 % purity with minimal side‑product burden, the ≥ 99 % starting purity of N-Cbz-N5-xanthen-9-yl-D-glutamine directly reduces the extent of preparative chromatography required. The 5‑fold lower impurity load relative to 95 %‑purity alternatives translates to measurable cost savings in solvent consumption, column lifetime, and operator time.

Glutamine‑Side‑Chain Modification Studies Where Deletion Side Products Must Be Minimized

The xanthenyl side‑chain protection on the target compound has been demonstrated to reduce des‑Gln deletion peptide formation to < 5 %, compared with 12–18 % for the Trt‑protected analogue [3]. This purity advantage is critical when the target peptide contains multiple Gln residues or when the Gln residue is essential for biological activity, making re‑chromatography prohibitively expensive.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Cbz-N5-xanthen-9-yl-D-glutamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.